3-But-3-ynoxycyclohex-2-en-1-one
Description
3-But-3-ynoxycyclohex-2-en-1-one (CAS 4683-50-5) is a cyclohexenone derivative featuring a but-3-ynoxy substituent at the 3-position of the cyclohexenone ring. The compound’s structure combines a conjugated enone system with an alkyne-containing ether substituent, rendering it reactive in cycloaddition and nucleophilic addition reactions. The alkyne group introduces unique electronic and steric properties, distinguishing it from ether- or alkene-substituted analogs.
Properties
CAS No. |
118824-34-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
3-but-3-ynoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h1,8H,3-7H2 |
InChI Key |
XHANRPLXJVTJPZ-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=CC(=O)CCC1 |
Canonical SMILES |
C#CCCOC1=CC(=O)CCC1 |
Synonyms |
2-Cyclohexen-1-one,3-(3-butynyloxy)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Elbanizine involves several steps:
- The reaction of 3-acetyl-6-methyl-3,4-dihydro-2H-pyran-2,4-dione with ammonia produces 2,6-dimethylpyridin-4-ol.
- This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid, followed by treatment with thionyl chloride to yield 4-chloro-2,6-dimethyl-3-nitropyridine.
- The final step involves the condensation of this compound with thiomorpholine to produce Elbanizine .
Industrial Production Methods: Industrial production of Elbanizine would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would involve precise control of reaction conditions and purification steps to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Elbanizine undergoes various chemical reactions, including:
Oxidation: The nitro group in Elbanizine can be reduced to an amine group under specific conditions.
Substitution: The chloro group in the intermediate can be substituted with other nucleophiles to produce different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products:
Reduction: Produces amine derivatives of Elbanizine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Elbanizine has several scientific research applications:
Chemistry: Used as a model compound to study antihistaminic activity and structure-activity relationships.
Biology: Investigated for its effects on histamine release and allergic reactions in animal models.
Medicine: Potential therapeutic agent for treating allergic asthma and other allergic conditions.
Industry: Could be developed into a non-sedative antihistamine for commercial use
Mechanism of Action
Elbanizine exerts its effects by inhibiting the release of histamine and bradykinin from mast cells. It has an IC50 value of 0.26 μM for histamine release inhibition . The compound also inhibits the IgE-mediated passive cutaneous anaphylaxis reaction, demonstrating its antiallergic and antiasthmatic properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of 3-But-3-ynoxycyclohex-2-en-1-one with its closest analogs:
Key Observations:
Electronic Effects: The but-3-ynoxy group in the target compound introduces electron-withdrawing character due to the sp-hybridized alkyne, enhancing the electrophilicity of the cyclohexenone carbonyl group compared to butoxy (electron-donating) and butenyloxy (moderately electron-withdrawing) analogs .
Reactivity: The alkyne in 3-But-3-ynoxycyclohex-2-en-1-one enables click chemistry (e.g., azide-alkyne cycloaddition), a reaction pathway unavailable to butoxy or butenyloxy analogs . Cyclohexenones with alkene substituents (e.g., 3-(3-butenyloxy)cyclohex-2-enone) may undergo Diels-Alder reactions, whereas the alkyne substituent favors Sonogashira couplings .
Steric and Conformational Effects: The linear geometry of the alkyne minimizes steric hindrance around the cyclohexenone ring compared to branched substituents like 3-(1-methylethoxy)-5-(1-methylethyl)cyclohex-2-enone (CAS 217310-17-3, ) .
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